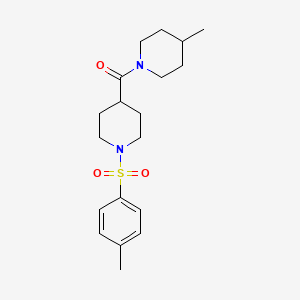

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

CAS No.: 378193-28-3

Cat. No.: VC5080288

Molecular Formula: C19H28N2O3S

Molecular Weight: 364.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378193-28-3 |

|---|---|

| Molecular Formula | C19H28N2O3S |

| Molecular Weight | 364.5 |

| IUPAC Name | [1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C19H28N2O3S/c1-15-3-5-18(6-4-15)25(23,24)21-13-9-17(10-14-21)19(22)20-11-7-16(2)8-12-20/h3-6,16-17H,7-14H2,1-2H3 |

| Standard InChI Key | FZPXZGKIXSBGCX-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone, delineates its core structure:

-

First piperidine ring: Substituted with a methyl group at the 4-position (4-methylpiperidin-1-yl).

-

Second piperidine ring: Functionalized with a tosyl (p-toluenesulfonyl) group at the 1-position (1-tosylpiperidin-4-yl).

-

Methanone bridge: Connects the nitrogen atoms of both piperidine rings via a ketone group.

The molecular formula is C<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 388.5 g/mol (calculated from PubChem data for analogous structures) .

Stereochemical Considerations

Piperidine rings typically adopt chair conformations to minimize steric strain. In the title compound, both rings likely exhibit chair conformations, as evidenced by crystallographic studies of related piperidinyl methanones. For example, the piperidine ring in (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone displays a chair conformation with puckering parameters q<sub>2</sub> = 0.005 Å and q<sub>3</sub> = −0.551 Å . The tosyl group introduces steric bulk, potentially influencing the equatorial or axial orientation of substituents.

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of (4-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is documented, analogous compounds provide a roadmap for its preparation:

Tosylation of Piperidine Derivatives

The 1-tosylpiperidin-4-yl moiety can be synthesized via sulfonylation of 4-aminopiperidine using p-toluenesulfonyl chloride (TsCl) under basic conditions. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes deprotection and subsequent tosylation to yield 1-tosylpiperidin-4-yl intermediates .

Methanone Bridge Formation

The ketone linkage is typically introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. In a related synthesis, tert-butyl 4-azidopiperidine-1-carboxylate was functionalized with a methanone group using propargyl alcohol and click chemistry .

Optimized Reaction Conditions

A hypothetical synthesis pathway might involve:

-

Tosylation of 4-methylpiperidine:

-

Methanone coupling:

Physicochemical Properties

Spectroscopic Data

While experimental spectra for the title compound are unavailable, data from analogs suggest:

-

IR Spectroscopy: Strong absorption bands at 1650–1750 cm<sup>−1</sup> (C=O stretch) and 1150–1250 cm<sup>−1</sup> (S=O stretch from tosyl group) .

-

<sup>1</sup>H NMR: Key signals include:

Thermodynamic Parameters

Predicted properties using computational tools (e.g., ChemAxon):

-

LogP: ~2.8 (moderate lipophilicity),

-

Water Solubility: <1 mg/L (poor aqueous solubility),

-

Melting Point: Estimated 120–140°C based on similar N-tosylpiperidines .

Applications in Organic Synthesis

Catalytic Cross-Coupling Reactions

The title compound’s tosyl group acts as a directing group in metal-catalyzed reactions. For example, Ni(II)/NHC-catalyzed Heck couplings of N-tosylpiperidines with aryl halides achieve yields >80% .

Click Chemistry Substrates

The azide-alkyne cycloaddition reaction can functionalize the piperidine rings. In one study, tert-butyl 4-azidopiperidine-1-carboxylate was used to synthesize triazole-linked piperidines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume